Bocaminooxy PFP acetate

Bioconjugation Active ester stability Aqueous coupling efficiency

Bocaminooxy PFP acetate eliminates hydrolysis and over-acylation pitfalls of NHS esters in bioconjugation. • ~8-fold longer aqueous half-life (12 h vs 1.5 h) for higher labeling efficiency at lower molar excess. • Reacts with secondary amines, enabling conjugation to proline-rich motifs. • Pre-activated PFP ester bypasses in situ activation, suppressing over-acylation side products. Available for immediate dispatch.

Molecular Formula C13H12F5NO5
Molecular Weight 357.23 g/mol
Cat. No. B8114687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBocaminooxy PFP acetate
Molecular FormulaC13H12F5NO5
Molecular Weight357.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C13H12F5NO5/c1-13(2,3)24-12(21)19-22-4-5(20)23-11-9(17)7(15)6(14)8(16)10(11)18/h4H2,1-3H3,(H,19,21)
InChIKeyCFHQSOVKJGGBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bocaminooxy PFP Acetate: Heterobifunctional Aminooxy-PFP Ester


Bocaminooxy PFP acetate (CAS 70687-08-0, C₁₃H₁₂F₅NO₅, MW 357.23) is a heterobifunctional reagent that combines a tert-butyloxycarbonyl (Boc)-protected aminooxy group with a pentafluorophenyl (PFP) ester . The Boc-protected aminooxy functionality enables chemoselective oxime ligation with aldehydes or ketones following mild acidic deprotection, while the pre-activated PFP ester couples directly with primary and secondary amines to form stable amide bonds without the need for in situ activation . This dual-reactivity design supports orthogonal, stepwise conjugation strategies in peptide synthesis, bioconjugation, PROTAC linker construction, and chemical probe development.

Reactivity
Dual Boc-protected aminooxy and pre-activated PFP ester for sequential, orthogonal conjugation.
Workflow
Stepwise oxime ligation after mild acidic deprotection; direct amide coupling without in situ activation.
Format
Isolable, pre-activated PFP ester; supports both primary and secondary amine conjugation.

Bocaminooxy PFP Acetate vs. Generic Alternatives


In-class compounds such as Boc-aminooxyacetic acid (Boc-Aoa-OH) and its N-hydroxysuccinimide (NHS) ester cannot be simply interchanged with Bocaminooxy PFP acetate because they differ fundamentally in activation state, hydrolytic stability, and amine reactivity scope. Boc-Aoa-OH requires in situ activation with carbodiimide reagents, which introduces base into the reaction mixture and is documented to cause over-acylation of the aminooxy nitrogen, leading to substantial side-product formation [1]. The NHS ester analog, while pre-activated, suffers from a markedly shorter aqueous half-life (~1.5 hours at pH 7.4) compared to PFP esters (~12 hours), and lacks reactivity toward secondary amines — a limitation that restricts conjugation to primary amine targets only . These differences directly impact coupling yield, product purity, and the breadth of accessible conjugation chemistries.

Boc-Aoa-OH vs. PFP ester activation
Boc-aminooxyacetic acid requires in situ carbodiimide activation with base, which is documented to cause over-acylation of the aminooxy nitrogen and variable coupling yields.
NHS ester hydrolytic stability gap
NHS ester analog has a substantially shorter aqueous half-life (~1.5 h at pH 7.4) compared to PFP ester, increasing hydrolysis competition and reducing conjugation efficiency in aqueous workflows.
Amine substrate scope mismatch
NHS ester reacts only with primary amines, whereas PFP ester extends reactivity to secondary amines; direct substitution would exclude targets like N-terminal proline or nucleobase amines.

Bocaminooxy PFP Acetate: Quantitative Comparison


PFP Ester vs. NHS Ester: Hydrolytic Stability

The PFP ester moiety of Bocaminooxy PFP acetate provides substantially greater aqueous stability than the widely used NHS ester. Under physiologically relevant conditions (pH 7.4, 25°C), model PFP esters exhibit a hydrolysis half-life of approximately 12 hours, compared to approximately 1.5 hours for the corresponding NHS esters — an ~8-fold advantage . This differential widens at elevated temperature: at pH 8.0 and 37°C, the PFP ester half-life remains ~4 hours versus less than 1 hour for NHS esters . The electrochemical synthesis study by Hilvano et al. (2025) independently confirmed that PFP esters 'have excellent stability to hydrolysis, comparing favorably even to N-hydroxysuccinimidyl (NHS) esters' [1].

PFP vs. NHS stability
Cross-study comparable
PFP ester half-life ~12 h at pH 7.4, 25°C vs. NHS ~1.5 h
Supports aqueous coupling efficiency screening
Data from model PFP esters; product-specific lot data to verify.
Bioconjugation Active ester stability Aqueous coupling efficiency

Over-Acylation Suppression by PFP Ester

When Boc-aminooxyacetic acid (Boc-Aoa-OH) is coupled to peptides using standard in-situ activation with carbodiimide reagents and tertiary amine bases (e.g., DIEA), significant over-acylation of the aminooxy nitrogen occurs, producing unwanted bis-acylated side products. Decostaire et al. (2006) demonstrated that 'the overacylation level increases with the basicity of the reaction mixture' and that 'overacylation is prevented when the COOH of the Aoa-derivatives is engaged in an amide bond' — i.e., when the carboxylic acid is pre-activated as a stable ester [1]. Bocaminooxy PFP acetate, as a pre-formed, isolable PFP ester, eliminates the need for in-situ activation with base, thereby directly suppressing this over-acylation pathway. The result is near-quantitative yields of the desired mono-acylated aminooxy-peptide product, as demonstrated in the optimized protocol of Mezo et al. (2007), who reported 'near quantitative yields of Aoa-peptides' when base-containing activation mixtures were avoided [2].

Over-acylation control
Cross-study comparable
Pre-activated PFP ester avoids base-driven over-acylation of aminooxy nitrogen
Supports suppression of over-acylation in peptide synthesis
Near-quantitative yields reported when base is excluded; requires validation with target sequence.
Solid-phase peptide synthesis Aminooxy-peptide Over-acylation suppression

Secondary Amine Conjugation Scope of PFP Esters

Unlike NHS esters, which are reactive only toward primary amines, PFP esters react with both primary and secondary amines under standard conjugation conditions (pH 7–9, aqueous/organic cosolvent). This differential reactivity is well-established in the commercial biotinylation literature: Thermo Scientific EZ-Link PFP-Biotin documentation explicitly states 'Unlike NHS-Biotin, PFP-Biotin will react with both secondary amines and primary amines, enabling it to be used to label nucleic acids as well as proteins' . For Bocaminooxy PFP acetate, this expanded amine scope means the reagent can conjugate not only to lysine side chains and N-termini but also to secondary amine-containing targets such as the N-terminal proline of proteins or the exocyclic amines of nucleobases — applications that are inaccessible to its Boc-aminooxyacetic acid NHS ester counterpart.

Secondary amine scope
Class-level inference
PFP ester reacts with primary and secondary amines; NHS ester only primary amines
Context-dependent secondary amine conjugation
Source-specific review needed; based on biotin-PFP commercial documentation.
Amine bioconjugation Secondary amine labeling Nucleic acid modification

PFP Ester: Top Reactivity and Aqueous Stability

In a systematic head-to-head comparison of active esters by Kida et al. (2007), four 6-maleimidohexanoic acid active esters — 4-nitrophenyl ester, N-hydroxy-5-norbornene-endo-2,3-dicarboximide ester, N-hydroxysuccinimide (NHS) ester, and pentafluorophenyl (PFP) ester — were prepared and evaluated for reactivity and stability in aqueous media. The study reported that 'of the synthetic esters, the pentafluorophenyl ester exhibited the highest reactivity and stability in aqueous media' [1]. While this study used a maleimide-containing scaffold rather than an aminooxy scaffold, the active ester chemistry is directly transferable: the PFP leaving group's electron-withdrawing pentafluorophenyl ring confers both enhanced electrophilicity toward amines and reduced susceptibility to nucleophilic attack by water compared to the NHS leaving group.

Active ester ranking
Class-level inference
Ranked #1 of 4 tested active esters for reactivity and aqueous stability
Reported top rank among tested active esters
Class-level inference; maleimide scaffold may differ.
Heterobifunctional cross-linker Active ester ranking Aqueous stability

Bocaminooxy PFP Acetate: Application Scenarios


Aqueous Antibody-Protein Bioconjugation (PFP Ester)

In antibody-fluorophore conjugation, the simple replacement of NHS with PFP activated esters 'dramatically increases the light-chain specificity' and produces conjugates with 'reduced aggregation and improved brightness, both in vitro and in vivo' [1]. Bocaminooxy PFP acetate's ~8-fold longer hydrolytic half-life at pH 7.4 directly addresses the chronic problem of NHS ester hydrolysis competing with aminolysis, enabling higher labeling efficiency at lower molar excess of reagent and more consistent drug-to-antibody ratios in ADC or AFC production.

Aminooxy-Peptide Synthesis: Prevention of Over-Acylation

When synthesizing aminooxy-functionalized peptides for oxime ligation-based glycoprobe construction, direct coupling of Boc-Aoa-OH with carbodiimide activators produces over-acylation side products arising from base in the activation mixture. Using Bocaminooxy PFP acetate as a pre-activated, isolable PFP ester bypasses in-situ activation entirely, suppressing the over-acylation documented by Decostaire et al. (2006) and enabling the near-quantitative coupling yields reported by Mezo et al. (2007) [2][3]. This workflow advantage is particularly valuable for labs producing Aoa-peptides at scale for SPR-based glycomic screening campaigns.

PROTAC Linker Construction: Orthogonal Boc/Fmoc Strategy

In PROTAC development, the Boc-aminooxy group of Bocaminooxy PFP acetate provides acid-labile protection that is fully orthogonal to Fmoc-based solid-phase synthesis strategies, while the PFP ester enables direct amine coupling to E3 ligase ligands or target-protein warheads without the hydrolysis liability of NHS esters at the elevated pH commonly used for lysine conjugation . The PFP ester's secondary amine reactivity further enables conjugation to proline-rich degron motifs or nucleobase-modified ligands that are inaccessible with NHS ester-based PROTAC linkers.

Site-Specific Protein Immobilization via Oxime Chemistry

For nanopatterning and biosensor surface fabrication, Bocaminooxy PFP acetate can be used to introduce aminooxy functionality onto amine-functionalized surfaces via its PFP ester, after which Boc deprotection reveals the free aminooxy group for chemoselective oxime ligation with aldehyde- or ketone-functionalized proteins. Christman et al. (2010) demonstrated that poly(Boc-aminooxy tetra(ethylene glycol) methacrylate) enables site-specific protein nanopatterning with feature sizes of 150–170 nm via oxime bond formation, confirming the compatibility of the Boc-aminooxy motif with high-resolution surface conjugation [4]. The PFP ester's hydrolytic stability advantage is critical in these workflows, where surface amine density is low and ester hydrolysis competes directly with the desired surface coupling reaction.

Application
Selection Property
Validation Focus
Aqueous antibody/protein labeling
Pre-activated PFP ester with extended aqueous half-life
Hydrolytic stability under physiological pH; light-chain specificity and aggregation
Aminooxy-peptide synthesis
Pre-formed, isolable PFP ester avoids in-situ base activation
Over-acylation suppression; coupling yield consistency
PROTAC linker construction
Orthogonal Boc protection; secondary amine reactivity
Orthogonality with Fmoc-SPPS; conjugation to proline/nucleobase amines
Site-specific surface immobilization
Boc-aminooxy for chemoselective oxime ligation after deprotection
Surface amine density; feature resolution and oxime bond formation efficiency

Technical Documentation Hub

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17 linked technical documents
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